molecular formula C15H13NO3 B14208529 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- CAS No. 917906-02-6

1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

Cat. No.: B14208529
CAS No.: 917906-02-6
M. Wt: 255.27 g/mol
InChI Key: VRTXARLNANGXGK-UHFFFAOYSA-N
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Description

1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is an organic compound with the molecular formula C15H13NO3 It is a ketone derivative characterized by the presence of a nitrophenyl group and a phenyl group attached to the propanone backbone

Preparation Methods

The synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-nitrobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Propanone, 2-(3-nitrophenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

1-Propanone, 2-(3-nitrophenyl)-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and inhibition of specific enzymes.

Comparison with Similar Compounds

1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can be compared with other similar compounds such as:

    2-Methyl-1-(3-nitrophenyl)-propan-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

    1-(3-Nitrophenyl)-2-phenylethanone: This compound has an ethyl group instead of a propanone backbone, which affects its reactivity and applications.

Properties

CAS No.

917906-02-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(3-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H13NO3/c1-11(15(17)12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(18)19/h2-11H,1H3

InChI Key

VRTXARLNANGXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

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